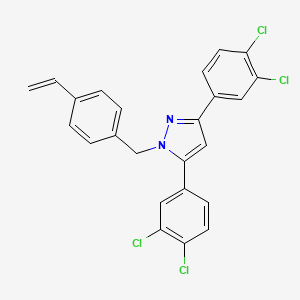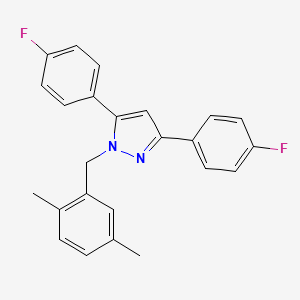
1-(2,5-dimethylbenzyl)-3,5-bis(4-fluorophenyl)-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,5-dimethylbenzyl)-3,5-bis(4-fluorophenyl)-1H-pyrazole is a complex organic compound with the following structural formula:
Structure:
This compound belongs to the class of benzimidazoles and exhibits interesting properties due to its unique substitution pattern .
Preparation Methods
Synthetic Routes:: The synthesis of 1-(2,5-dimethylbenzyl)-3,5-bis(4-fluorophenyl)-1H-pyrazole involves several steps. One common synthetic route includes the reaction of 2,5-dimethylbenzaldehyde with 4-fluorobenzaldehyde to form an intermediate. This intermediate then undergoes cyclization with hydrazine hydrate to yield the desired pyrazole ring.
Reaction Conditions::- Aldehyde condensation: Typically carried out in an organic solvent (e.g., ethanol or acetonitrile) with a base catalyst (e.g., sodium hydroxide).
- Cyclization: Hydrazine hydrate is used as the cyclizing agent under reflux conditions.
Industrial Production:: While there isn’t a large-scale industrial production method specifically for this compound, it can be synthesized on a laboratory scale for research purposes.
Chemical Reactions Analysis
1-(2,5-dimethylbenzyl)-3,5-bis(4-fluorophenyl)-1H-pyrazole can undergo various reactions:
Oxidation: It may be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction of the pyrazole ring can lead to further functionalization.
Substitution: The benzyl group and fluorophenyl groups are susceptible to substitution reactions.
Common reagents and conditions depend on the specific transformation. Major products include derivatives with modified substituents.
Scientific Research Applications
This compound finds applications in:
Medicinal Chemistry: Researchers explore its potential as a drug candidate due to its unique structure and potential biological activity.
Agrochemicals: It may serve as a building block for designing new pesticides.
Materials Science: Its properties make it interesting for material applications.
Mechanism of Action
The exact mechanism of action remains an active area of research. it likely interacts with specific molecular targets or pathways, influencing cellular processes.
Comparison with Similar Compounds
While there are no direct analogs, similar compounds include other pyrazoles and benzimidazoles. The distinct substitution pattern sets 1-(2,5-dimethylbenzyl)-3,5-bis(4-fluorophenyl)-1H-pyrazole apart from its counterparts.
Properties
Molecular Formula |
C24H20F2N2 |
|---|---|
Molecular Weight |
374.4 g/mol |
IUPAC Name |
1-[(2,5-dimethylphenyl)methyl]-3,5-bis(4-fluorophenyl)pyrazole |
InChI |
InChI=1S/C24H20F2N2/c1-16-3-4-17(2)20(13-16)15-28-24(19-7-11-22(26)12-8-19)14-23(27-28)18-5-9-21(25)10-6-18/h3-14H,15H2,1-2H3 |
InChI Key |
DVJNELFMNVNVHF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CN2C(=CC(=N2)C3=CC=C(C=C3)F)C4=CC=C(C=C4)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



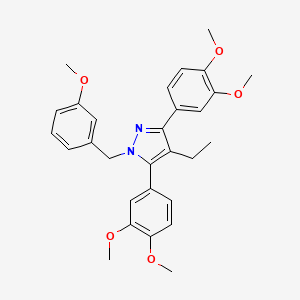
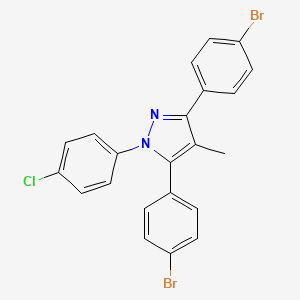
![N'-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]-2-[(5-{[(4-iodophenyl)amino]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide](/img/structure/B10912284.png)
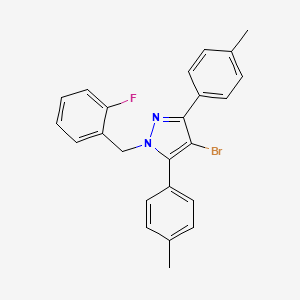
![1,3-dimethyl-N-[5-methyl-1-(propan-2-yl)-1H-pyrazol-3-yl]-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10912288.png)
![6-(4-methoxyphenyl)-1,3-dimethyl-N-[1-(3-methyl-1H-pyrazol-1-yl)propan-2-yl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10912290.png)
![N-[1-(1,5-dimethyl-1H-pyrazol-4-yl)ethyl]-6-(4-methoxyphenyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10912291.png)
![2-(1,3-benzoxazol-2-yl)-4-{[(1E,2E)-3-(2,4-dichlorophenyl)prop-2-en-1-ylidene]amino}phenol](/img/structure/B10912292.png)
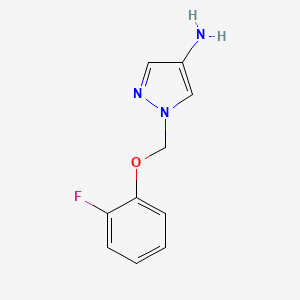
![N'-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]-2-{[5-{[(4-methylphenyl)amino]methyl}-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B10912320.png)
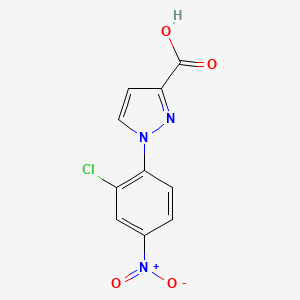
![N-[2-methyl-3-(5-methyl-1H-pyrazol-1-yl)propyl]-5-phenyl[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide](/img/structure/B10912333.png)
